molecular formula C30H44N4O10S B12353970 Omadacycline mesylate

Omadacycline mesylate

Cat. No.: B12353970
M. Wt: 652.8 g/mol
InChI Key: BRTZQVQPPVIFKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

Omadacycline mesylate is a novel aminomethylcycline antibiotic that has garnered attention due to its unique properties and efficacy against a broad spectrum of bacterial pathogens, including those resistant to traditional tetracyclines. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Omadacycline exerts its antibacterial effects primarily through the inhibition of protein synthesis. It binds to the 30S ribosomal subunit of bacteria, blocking the aminoacyl-tRNA from entering the ribosome, which ultimately disrupts protein synthesis. This mechanism allows it to act either as a bacteriostatic or bactericidal agent depending on the bacterial strain involved . Notably, omadacycline has been shown to circumvent common resistance mechanisms such as drug efflux and ribosomal protection, making it effective against strains that are resistant to other tetracyclines .

Pharmacokinetics

Omadacycline exhibits favorable pharmacokinetic properties:

  • Bioavailability : The mean absolute oral bioavailability is approximately 34.5% .
  • Volume of Distribution (Vd) : The mean Vd is about 256 L after a single dose .
  • Protein Binding : It shows nonlinear protein binding, remaining approximately 20% bound regardless of concentration .
  • Half-Life : The elimination half-life is around 16.2 hours .
  • Elimination : Approximately 27% is eliminated via the kidneys after intravenous administration; in oral dosing, about 14.4% is renal, while 81.1% is excreted in feces .

In Vitro Activity

Omadacycline has demonstrated significant in vitro activity against various Gram-positive and Gram-negative pathogens. Key findings include:

  • Minimum Inhibitory Concentrations (MICs) :
    • Methicillin-resistant Staphylococcus aureus (MRSA): MIC90 = 1.0 μg/ml
    • Vancomycin-resistant Enterococcus (VRE): MIC90 = 0.25 μg/ml
    • Streptococcus pneumoniae: MIC90 = 0.25 μg/ml .

These results indicate that omadacycline retains efficacy against bacteria with known resistance mechanisms.

Clinical Trials

Omadacycline has been evaluated in multiple clinical trials for its effectiveness in treating community-acquired bacterial pneumonia (CABP) and skin infections:

  • In a phase 3 trial comparing omadacycline to moxifloxacin for CABP treatment, both drugs showed similar early clinical response rates (81.1% vs. 82.7%) and investigator-assessed clinical response rates post-treatment (87.6% for omadacycline) .
  • Another study indicated that omadacycline was noninferior to linezolid for skin infections, demonstrating an early clinical response rate of 84.8% compared to 85.5% for linezolid .

Pediatric Mycoplasma pneumoniae Infection

A notable case involved an adolescent patient with Mycoplasma pneumoniae pneumonia unresponsive to initial macrolide treatment. After switching to omadacycline, the patient's condition improved significantly within three days, with normalization of inflammatory markers and resolution of lung lesions observed on follow-up imaging . This case underscores omadacycline's potential as an effective alternative for treating resistant infections in pediatric populations.

Combination Therapy

Research indicates that omadacycline can be effectively combined with other antibiotics to enhance antibacterial activity:

  • A study demonstrated that the combination of omadacycline with sulbactam resulted in synergy against Acinetobacter baumannii strains resistant to minocycline, achieving bactericidal activity against previously resistant isolates .

Properties

Molecular Formula

C30H44N4O10S

Molecular Weight

652.8 g/mol

IUPAC Name

4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;methanesulfonic acid

InChI

InChI=1S/C29H40N4O7.CH4O3S/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;1-5(2,3)4/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);1H3,(H,2,3,4)

InChI Key

BRTZQVQPPVIFKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.